2-(2-fluoro-6-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC14992836
Molecular Formula: C21H21FN2O3S
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21FN2O3S |
|---|---|
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | 2-(2-fluoro-6-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C21H21FN2O3S/c1-13-19(20(25)23-12-11-14-7-9-15(26-2)10-8-14)28-21(24-13)18-16(22)5-4-6-17(18)27-3/h4-10H,11-12H2,1-3H3,(H,23,25) |
| Standard InChI Key | LMOWMGDWIDHUGP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)C2=C(C=CC=C2F)OC)C(=O)NCCC3=CC=C(C=C3)OC |
Introduction
2-(2-fluoro-6-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound characterized by its complex molecular structure, which includes a thiazole ring, methoxy groups, and a fluorinated phenyl moiety. This compound has been studied for its potential biological activities and applications in medicinal chemistry.
Synthesis
The synthesis of 2-(2-fluoro-6-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step reactions requiring specific reagents and conditions to optimize yield and purity. Detailed synthetic procedures would involve the formation of the thiazole ring and the incorporation of the phenyl and methoxy groups.
Biological Activity and Potential Applications
While specific biological activity data for this compound is limited, compounds with similar structural features have shown promise in various fields, including anticancer and antimicrobial research. The unique combination of functional groups in this molecule may confer distinct pharmacological profiles compared to similar compounds.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(2-fluoro-6-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide | Thiazole ring, methoxy groups, fluorinated phenyl | Potential for diverse biological activity |
| 6-[2-(4-fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]-3H-benzoxazol-2-one | Thiazole ring, fluoro-substituted phenyl | Contains a benzoxazole moiety |
| 1-(5-Chloropyridin-2-yl)-3-[2-(3-acetyl-2-fluoro-6-methoxyphenyl)ethyl]urea | Urea linkage, chlorinated pyridine | Urea functionality may enhance solubility |
| 2-[2-(2-Fluoro-6-methoxyphenyl)ethyl]piperidine | Piperidine structure | Incorporates a piperidine ring for different biological interactions |
Research Findings and Future Directions
Research on compounds with similar structures has shown promising results in anticancer and antimicrobial studies. For instance, compounds like 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione have demonstrated significant antimitotic activity against human tumor cells . Future studies on 2-(2-fluoro-6-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide could focus on its potential biological activities and modifications to enhance its pharmacological properties.
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